molecular formula C22H19F3N4OS B2768483 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 1396886-91-1

2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2768483
CAS No.: 1396886-91-1
M. Wt: 444.48
InChI Key: YATIVDABHXUMPF-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .

Scientific Research Applications

2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole structure.

    SC-58635: Another compound with a trifluoromethyl group and pyrazole ring, currently in clinical trials for rheumatoid arthritis.

Uniqueness

2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4OS/c1-15-5-2-6-16(13-15)14-19(30)29(12-11-28-10-4-9-26-28)21-27-20-17(22(23,24)25)7-3-8-18(20)31-21/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIVDABHXUMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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